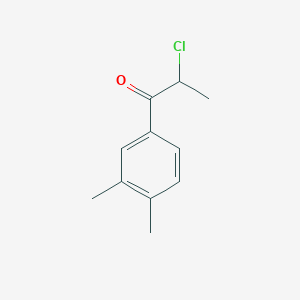![molecular formula C5H6O2 B3056766 6-Oxabicyclo[3.1.0]hexan-3-one CAS No. 74017-10-0](/img/structure/B3056766.png)
6-Oxabicyclo[3.1.0]hexan-3-one
Overview
Description
6-Oxabicyclo[3.1.0]hexan-3-one is a chemical compound with the molecular formula C5H6O2 . It has an average mass of 98.100 Da and a monoisotopic mass of 98.036781 Da .
Synthesis Analysis
The synthesis of 6-Oxabicyclo[3.1.0]hexan-3-one and its derivatives has been a subject of research. For instance, a robust process to 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate toward several active compounds of interest, has been described . This process involved a scalable organocatalyzed desymmetrization .Molecular Structure Analysis
The molecular structure of 6-Oxabicyclo[3.1.0]hexan-3-one can be analyzed using various spectroscopic techniques. The compound has been listed in databases like ChemSpider and NIST Chemistry WebBook , where its structure can be viewed in 2D or 3D .Physical And Chemical Properties Analysis
6-Oxabicyclo[3.1.0]hexan-3-one has a molecular weight of 84.1164 . More detailed physical and chemical properties may be available in specialized databases or literature .Scientific Research Applications
Synthesis of Bicyclo[3.1.0]hexanes
“6-Oxabicyclo[3.1.0]hexan-3-one” is used in the synthesis of bicyclo[3.1.0]hexanes . This process involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .
Development of Robust Processes
The compound is used in the development of robust processes towards several active compounds of interest . A scalable organocatalyzed desymmetrization was studied and the reaction proved to be compatible with standard dilution .
Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
“6-Oxabicyclo[3.1.0]hexan-3-one” is also used in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane . This compound has been studied in the context of complexation with Nirmatrelvir (PF-07321332), a 3C-like SARS-CoV-2 protease .
Molecular Weight Determination
The compound is used in molecular weight determination studies . Its molecular weight is 84.1164 .
Gas Phase Thermochemistry
“6-Oxabicyclo[3.1.0]hexan-3-one” is used in gas phase thermochemistry studies . Data from these studies are available at NIST subscription sites .
Condensed Phase Thermochemistry
The compound is also used in condensed phase thermochemistry studies . Data from these studies are available at NIST subscription sites .
properties
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMRGSWFCBXBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336692 | |
| Record name | 6-oxabicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxabicyclo[3.1.0]hexan-3-one | |
CAS RN |
74017-10-0 | |
| Record name | 6-oxabicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)

![4-[(Hydrazinecarbonyl)amino]benzoic acid](/img/structure/B3056697.png)


![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)


